2,2,3,3-Tetrafluoropropan-1-amine

Vue d'ensemble

Description

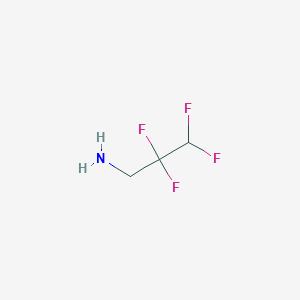

2,2,3,3-Tetrafluoropropan-1-amine is a fluorinated organic compound with the molecular formula C3H5F4N. It is characterized by the presence of four fluorine atoms attached to the carbon backbone, making it a highly fluorinated amine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropan-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the substitution of the hydroxyl group with an amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the need to control reaction conditions precisely to achieve high yields and purity .

Analyse Des Réactions Chimiques

Synthetic Pathways and Reactivity

Fluorinated amines, such as 2,2,3,3-tetrafluoropropan-1-amine, are typically synthesized via nucleophilic substitution or reductive amination of fluorinated precursors. For example:

-

Amide Formation : In , secondary amines react with hexafluoropropene (HFP) to form fluorinated enamines and amines. A similar mechanism could apply to this compound, where the primary amine group may act as a nucleophile in reactions with electrophiles like acyl chlorides or fluorinated alkenes.

-

Hydrolysis : Fluorinated tertiary amines (e.g., 3a/3b in ) undergo hydrolysis under acidic conditions. For this compound, hydrolysis might yield fluorinated alcohols or carboxylic acids, though this is speculative without direct evidence.

Conformational and Stereochemical Considerations

The presence of fluorine atoms significantly influences molecular conformation:

-

Gauche Effect : In β-fluorinated amides, fluorine adopts a gauche orientation relative to the nitrogen atom (dihedral angle ~63°), stabilizing specific rotamers . This effect likely extends to this compound, impacting its reactivity in stereoselective reactions.

-

Rotamer Dynamics : Hindered rotation around the C–N bond in fluorinated amides leads to distinct cisoid and transoid conformers (e.g., 4b in ). Similar rotational barriers may exist in this compound derivatives, affecting reaction outcomes.

Comparative Reactivity with Fluorinated Alcohols

While 2,2,3,3-tetrafluoro-1-propanol (a related alcohol) is well-documented , its amine analog may exhibit distinct behavior:

Fluorinated amines are generally less basic than non-fluorinated analogs due to electron-withdrawing fluorine atoms, which reduce electron density on nitrogen.

Challenges and Research Gaps

-

Stability : Fluorinated amines may undergo defluorination under harsh conditions (e.g., strong acids/bases), as seen in the degradation of fluorinated alcohols .

-

Stereochemical Control : Achieving enantioselective synthesis remains challenging, as fluorine’s steric and electronic effects complicate reaction pathways .

Applications De Recherche Scientifique

Organic Synthesis

TFPA serves as an important intermediate in the synthesis of complex organic molecules. Its fluorinated structure is particularly valuable in the development of pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable candidates for drug development .

Medicinal Chemistry

In medicinal chemistry, TFPA is explored for its potential role in developing new drugs. The presence of fluorine can significantly influence the pharmacokinetic properties of drug candidates. For instance, fluorination can improve the lipophilicity of compounds, aiding their interaction with biological membranes and increasing their efficacy . Research has highlighted TFPA's application in synthesizing biologically active compounds that may lead to novel therapeutic agents.

Biochemical Research

TFPA has been investigated for its utility in synthesizing fluorinated nucleic acids, which are critical in nucleic acid-based therapeutics such as aptamers and siRNA. The incorporation of fluorinated monomers enhances the stability of nucleic acid duplexes against enzymatic degradation, making them more effective for therapeutic applications .

Specialty Chemicals

TFPA is utilized in producing specialty chemicals and materials, including polymers and surfactants. Its unique properties allow it to function effectively as a solvent or reagent in various chemical processes .

Textile Treatment Agents

In the textile industry, TFPA is employed to synthesize fluorocarbon water-repellent agents for cotton fabrics. This application demonstrates its utility in enhancing the water resistance of textiles, which is crucial for clothing and outdoor gear .

Case Study 1: Drug Development

A notable case study involved the synthesis of a new class of fluorinated drugs utilizing TFPA as an intermediate. Researchers found that incorporating TFPA into drug formulations significantly improved metabolic stability compared to non-fluorinated counterparts. This finding underscores the importance of fluorination in enhancing drug performance.

Case Study 2: Nucleic Acid Therapeutics

Another study focused on using TFPA-derived compounds to create stabilized RNA molecules for therapeutic purposes. The research indicated that these fluorinated RNA constructs exhibited improved resistance to enzymatic degradation while maintaining biological activity, highlighting the potential of TFPA in advancing nucleic acid-based therapies.

Mécanisme D'action

The mechanism of action of 2,2,3,3-tetrafluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 2,2,3,3-tetrafluoropropan-1-amine.

2,2,3,3-Tetrafluoropropionic acid: Another fluorinated compound with similar structural features.

2,2,3,3-Tetrafluoropropylamine: A closely related amine with slight structural differences.

Uniqueness

This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and enhanced reactivity, making it valuable for various specialized applications .

Activité Biologique

2,2,3,3-Tetrafluoropropan-1-amine (TFPA) is a fluorinated compound with a unique chemical structure that imparts significant biological activity. This article explores the biological effects, mechanisms of action, and applications of TFPA in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C3H4F4N

- Molecular Weight : 132.06 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in its structure enhances lipophilicity and stability, allowing for effective interaction with biological membranes and proteins.

The biological activity of TFPA is largely attributed to its ability to modulate enzyme and receptor activities. The fluorine atoms increase the compound's reactivity and interaction potential with various biological targets. This leads to alterations in metabolic pathways and biological processes. Specifically, TFPA has been shown to:

- Enhance Lipophilicity : Facilitating better membrane penetration.

- Interact with Proteins : Modifying protein function and enzyme activity.

- Influence Metabolic Stability : Providing advantages in drug design and development .

1. Medicinal Chemistry

TFPA is being investigated for its potential as a building block in the synthesis of biologically active compounds. Its fluorinated moieties are crucial for enhancing the metabolic stability and bioavailability of pharmaceuticals. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

2. Antimicrobial Properties

Studies have demonstrated that fluorinated compounds can possess significant antimicrobial activity. For example, modifications involving TFPA have been explored in the development of antimicrobial coatings that exhibit high efficacy against bacterial strains .

3. Synthesis of Specialty Chemicals

TFPA serves as an intermediate in the synthesis of various specialty chemicals used in pharmaceuticals and agrochemicals. Its unique properties allow for the production of complex organic molecules that are essential in these industries .

Case Study 1: Antimicrobial Coatings

A study published by VCU Scholars Compass highlighted the use of fluorinated modifiers, including TFPA derivatives, in creating antimicrobial coatings. These coatings demonstrated a 100% kill rate against bacteria over a month without significant changes in surface properties .

Case Study 2: Drug Development

Research on fluoroalkylated amides has shown that introducing fluorine can significantly enhance the biological activity of drug candidates. For instance, compounds derived from TFPA have been studied for their potential as inhibitors in various enzymatic reactions critical to disease progression .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Modulates enzyme/receptor activity | Drug synthesis, antimicrobial agents |

| 1,1,3,3-Tetrafluoropropan-2-ol | Solvent in organic synthesis | Used in biochemical studies |

| Trifluoroacetamide | Inhibitor of bacterial resistance | Drug development |

This table illustrates how TFPA compares with other fluorinated compounds regarding biological activity and applications.

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F4N/c4-2(5)3(6,7)1-8/h2H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCINVLBWAIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504814 | |

| Record name | 2,2,3,3-Tetrafluoropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663-69-4 | |

| Record name | 2,2,3,3-Tetrafluoropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.